

An In-depth Technical Guide to Perivine Derivatives and Their Structural Analogues

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Compound of Interest

Compound Name: **Perivine**

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Introduction

Perivine, a monoterpenoid indole alkaloid, represents a significant scaffold in medicinal chemistry. Found in plants of the Apocynaceae family, such as *Catharanthus roseus* and *Kopsia* species, its complex architecture has intrigued chemists and pharmacologists alike. While research on **perivine** itself is somewhat limited, a wealth of information exists for its structural analogues. This technical guide provides a comprehensive overview of **perivine**, its known derivatives, and its structural analogues, with a focus on their synthesis, biological activities, and underlying mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Perivine and its Core Structure

Perivine is a pentacyclic indole alkaloid characterized by a rigid cage-like structure. Its chemical formula is $C_{20}H_{22}N_2O_3$. The core structure features a tryptamine unit fused with a monoterpenoid-derived portion, creating a complex stereochemical arrangement. The biosynthesis of **perivine** in *Catharanthus roseus* has been studied, and the enzyme **perivine**-N β -methyltransferase (PeNMT) is known to convert **perivine** into its N-methylated derivative, N β -methyl**perivine** (vobasine).^[1]

Structural Analogues of Perivine

The therapeutic potential of the **perivine** scaffold is largely inferred from the extensive research conducted on its structural analogues. These analogues often share the core indole moiety and exhibit a wide range of pharmacological activities.

1. Piperine: An alkaloid found in black pepper, piperine is a well-studied structural analogue. While not a direct derivative, its biological activities provide valuable insights into the potential of related compounds.
2. Vincamine and Eburnamonine: These are closely related indole alkaloids, with vincopetine being a synthetic derivative of vincamine.[\[2\]](#)[\[3\]](#) They share a similar pentacyclic core with **perivine** and have been the subject of extensive synthetic and pharmacological studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
3. Apparicine: This alkaloid, isolated from various *Aspidosperma* and *Tabernaemontana* species, shares a structural relationship with **perivine**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
4. Tabernaemontanine: Found in *Tabernaemontana* species, this alkaloid exhibits a range of biological activities.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
5. Ibogamine and Ibogaine: These psychoactive indole alkaloids from *Tabernanthe iboga* have neuroprotective properties.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
6. *Aspidosperma* Alkaloids: This is a broad class of indole alkaloids with diverse structures and biological effects, including cardiovascular activities.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Biological Activities

The derivatives and structural analogues of **perivine** have demonstrated a remarkable breadth of biological activities, with significant potential in anticancer, neuroprotective, and cardiovascular therapies.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of **perivine** analogues against various cancer cell lines.

- Piperine has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cells, including those of the breast, prostate, lung, and colon.[16][31] It modulates multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5] [17][19][22][25][27]
- A synthetic derivative of eburnamonine, 15-methylene-eburnamonine, displayed significant antiproliferative activity against human leukemia (HL-60) and breast cancer (MDA-MB-231) cells, with an LC50 value of 14.1 μ M in the latter.[5]
- Apparicine has shown cytotoxicity against the P388 lymphocytic leukemia cell line.[11]
- Alkaloids isolated from *Kopsia hainanensis* have exhibited cytotoxic activity against several human tumor cell lines, with IC50 values in the micromolar range.[32][33] For example, kopsiahainins C and D showed IC50 values between 7.3-9.5 μ M and 9.2-10.6 μ M, respectively, against a panel of six cancer cell lines.[33]
- Sempervirine, an indoloquinolizine alkaloid with a similar core structure, and its analogues have shown potent cytotoxic activity against various cancer cell lines.[4][21]

Table 1: Anticancer Activity of **Perivine** Analogues and Related Compounds

Compound/Derivative	Cell Line	Activity	IC50/LC50 Value	Reference(s)
15-Methylene-eburnamonine	MDA-MB-231 (Breast Cancer)	Cytotoxicity	14.1 μ M	[5]
Kopsiahainin C	BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3	Cytotoxicity	7.3 - 9.5 μ M	[33]
Kopsiahainin D	BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3	Cytotoxicity	9.2 - 10.6 μ M	[33]
Piperine	HeLa (Cervical Cancer)	Cytotoxicity	61.94 \pm 0.054 μ g/ml	[34][35]
Piperine Analog 4c	HeLa (Cervical Cancer)	Anticancer	0.736 μ mol	[23]
Pervilleine A	KB-V1 (Multidrug-Resistant)	Reverses Vinblastine Resistance	0.36 μ M	[36]
Pervilleine A	CEM/VLB100 (Multidrug-Resistant)	Reverses Vinblastine Resistance	0.02 μ M	[36]
Pervilleine A	KB-8-5 (Multidrug-Resistant)	Reverses Colchicine Resistance	0.61 μ M	[36]

Neuroprotective Effects

Several structural analogues of **perivine** have shown promise in the context of neurodegenerative diseases.

- Piperine has demonstrated neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress, inflammation, and apoptosis.[1][28][37]
- Vincamine and its derivatives are known for their cerebral vasodilator and neuroprotective properties.[6] A series of vincamine derivatives were found to have potent pancreatic β -cell protective activities, with EC50 values as low as 0.22 μ M.[4]
- Ibogaine, an NMDA antagonist, has been shown to reduce excitotoxic brain damage.[24] Bioisosteric iboga-alkaloids have also been developed as antinociceptive and anxiolytic agents with neuroprotective effects.[21][23][25]

Table 2: Neuroprotective and Related Activities of **Perivine** Analogs

Compound/Derivative	Model/Target	Activity	EC50 Value	Reference(s)
Vincamine Derivative (Vin-C01)	Pancreatic β -cell protection	Protection against STZ-induced apoptosis	0.22 μ M	[4]
Vincamine Derivative (Vin-F03)	Pancreatic β -cell protection	Protection against STZ-induced apoptosis	0.27 μ M	[4]
Ibogaine	NMDA Receptor	Antagonist, Neuroprotection	~10-25 μ M for protection against 80 μ M NMDA	[24]

Cardiovascular Effects

The cardiovascular system is another area where **perivine** analogues have shown significant activity.

- Perakine, a related alkaloid, has been shown to have a cardioprotective effect against myocardial ischemia-reperfusion injury in diabetic rats, potentially through the TLR4/NF- κ B

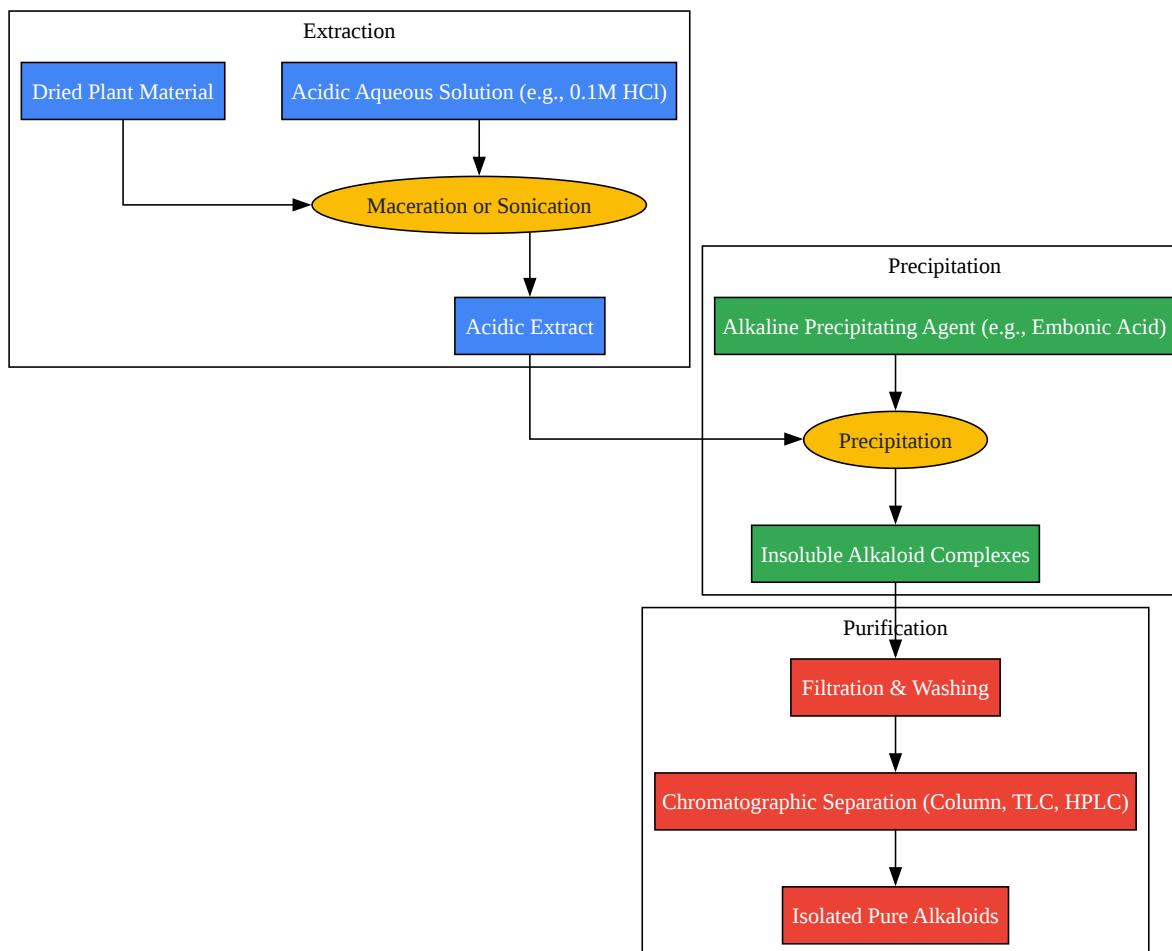
signaling pathway.[3]

- Aspidosperma alkaloids, such as aspidocarpine, have demonstrated antihypertensive effects in animal models.[26][27][28][29][30]
- Piperine has been shown to attenuate pathological cardiac fibrosis via PPAR- γ /AKT pathways.[13]

Experimental Protocols

General Protocol for Isolation of Alkaloids from *Catharanthus roseus*

- Extraction: Dried and powdered plant material (e.g., leaves) is extracted with an acidic aqueous solution (e.g., 0.1 M HCl).[38]
- Precipitation: The acidic extract is treated with an alkaline solution of a precipitating agent, such as embonic acid, to form insoluble alkaloid complexes.[38]
- Filtration and Washing: The precipitate is collected by filtration, washed with water, and dried.
- Purification: The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][8][14][30][32][39]

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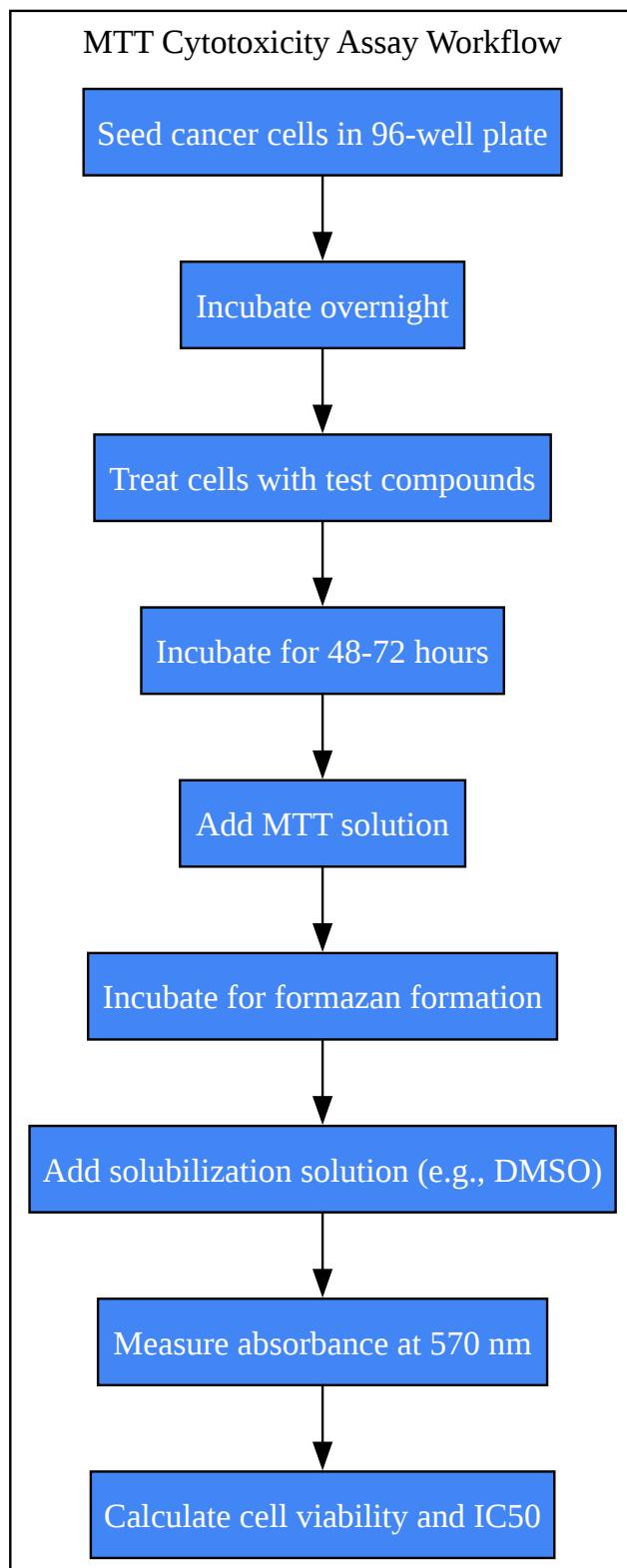
Caption: General workflow for the isolation of alkaloids from plant material.

Synthesis of 15-Methylene-eburnamonine from (+)-Vincamine

A multi-step synthesis can be employed to convert (+)-vincamine to 15-methylene-eburnamonine.^[5] A key intermediate is the oxime of eburnamonine, which is then subjected to a four-step sequence to introduce the exocyclic methylene group.^[5]

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., **perivine** derivative) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.^{[10][24]} ^{[36][40]}



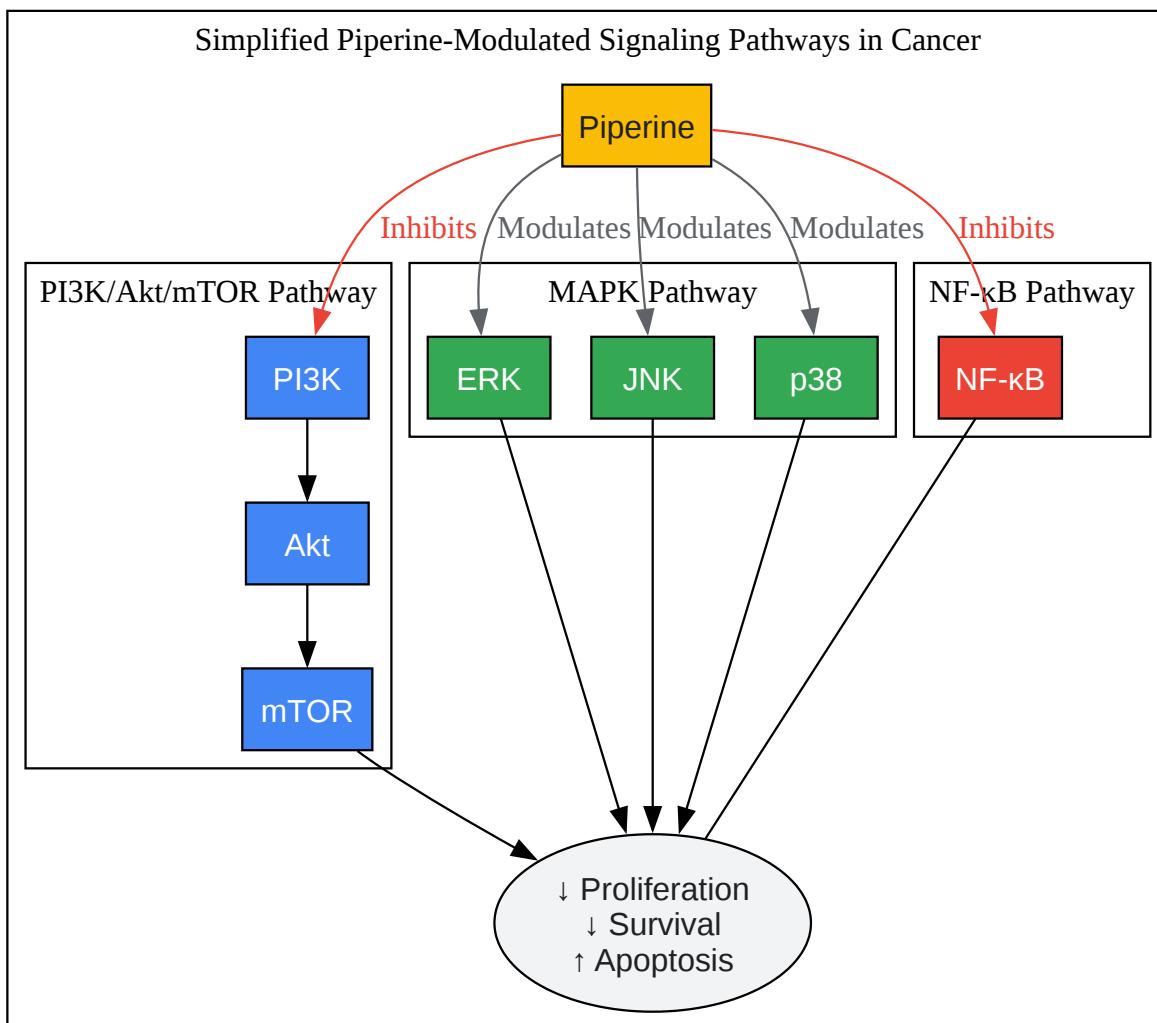
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Caption: Workflow for a typical MTT-based in vitro cytotoxicity assay.

Signaling Pathways

The anticancer effects of **perivine**'s structural analogues, particularly piperine, are mediated through the modulation of several key signaling pathways.

- PI3K/Akt/mTOR Pathway: Piperine has been shown to inhibit this pathway, which is crucial for cell survival, proliferation, and growth.[5][25][27]
- MAPK Pathway: This pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Piperine has been observed to modulate the activity of MAPK components.[17][19]
- NF-κB Pathway: Piperine can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[3]



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Caption: Key signaling pathways modulated by piperine in cancer cells.

Conclusion

Piperine and its structural analogues represent a promising class of compounds with diverse and potent biological activities. While the direct investigation of **piperine** derivatives is an area ripe for further exploration, the extensive research on its analogues provides a strong foundation for future drug discovery and development efforts. The data summarized in this

guide highlight the significant potential of this scaffold in oncology, neuropharmacology, and cardiovascular medicine. Further synthesis of novel **perivine** derivatives and comprehensive evaluation of their pharmacological profiles are warranted to unlock the full therapeutic potential of this fascinating class of natural products.

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